![molecular formula C13H16N6O2 B2890763 6-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2201357-50-6](/img/structure/B2890763.png)
6-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B cell receptor signaling.
Scientific Research Applications
Organic Synthesis
The triazole ring present in the compound is a versatile moiety in organic synthesis. It can act as a scaffold for the construction of more complex molecules. This compound could be used in multi-component coupling reactions, where it can react with various reagents to create a diverse array of derivatives .
Drug Discovery
Triazole derivatives are known for their therapeutic potential. This compound could serve as a lead structure for the development of new drugs. Its triazole and piperidine components are common in molecules with central nervous system (CNS) activity, suggesting potential applications in designing neuroactive drugs .
Antimicrobial Agents
The structural motifs in this compound are found in various antimicrobial agents. It could be explored for its efficacy against different strains of bacteria and fungi, potentially leading to the development of new antibiotics or antifungal medications .
Cancer Research
Compounds with triazole rings have shown cytotoxic activity against various cancer cell lines. This compound could be investigated for its potential use in cancer treatment, either as a chemotherapeutic agent or as a part of targeted drug delivery systems .
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
For instance, some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their broad range of applications in biomedicinal and biochemical sciences .
Pharmacokinetics
The synthesis process of similar compounds has been improved to increase their yield and purity , which could potentially impact their bioavailability.
Result of Action
Some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis process of similar compounds has been improved to replace undesired solvents and decrease the amounts of certain reactants . These changes can potentially influence the compound’s action and stability.
properties
IUPAC Name |
2-methyl-6-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-17-12(20)3-2-11(16-17)13(21)18-8-4-10(5-9-18)19-14-6-7-15-19/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCBJLPOXMMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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